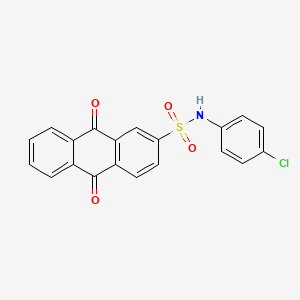

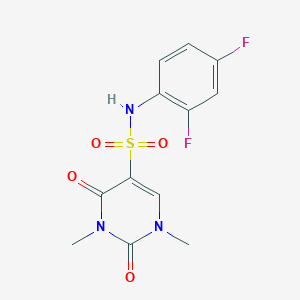

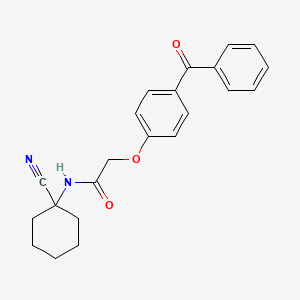

![molecular formula C14H16N4O3 B2515852 2-(4-オキソ-3,4-ジヒドロ-1,2,3-ベンゾトリアジン-3-イル)-N-[(オキソラン-2-イル)メチル]アセトアミド CAS No. 440332-07-0](/img/structure/B2515852.png)

2-(4-オキソ-3,4-ジヒドロ-1,2,3-ベンゾトリアジン-3-イル)-N-[(オキソラン-2-イル)メチル]アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Another study reported the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide by condensing substituted amines with maleic anhydride (MA), then cyclizing with o-aminothiophenol (o-ATP) . These methods highlight the versatility of acetamide derivatives in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives plays a crucial role in their biological activity. In the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation and interplanar angles between amide groups were found to be significant. For example, one compound had an extended conformation with an interplanar angle of 157.3 degrees, while another had a more bent chain with an angle of 126.4 degrees . These structural variations can influence the hydrogen bonding and packing interactions within the crystal, which may correlate with their pharmacological properties.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. Although the provided papers do not detail specific chemical reactions involving "2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide," they do discuss the reactivity of similar compounds. For instance, the synthesis of 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids involved reactions that could be relevant to the compound , such as the formation of benzotriazinyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The studies provided do not directly discuss the properties of "2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide," but they do provide insights into related compounds. For example, the presence of hydrogen bonds and non-standard C-H...O hydrogen bonds in the crystal structures of similar compounds suggests that these features could be present in the compound of interest, affecting its solubility, melting point, and other physical properties .

Relevant Case Studies

The provided papers include case studies on the biological activities of synthesized acetamide derivatives. The antibacterial activity of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum activity . Antifungal activity was also evaluated for N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide against various fungal strains, with some compounds exhibiting appreciable activity . Additionally, 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids were tested for analgesic, antiinflammatory activities, and as in vitro inhibitors of 3 alpha-hydroxysteroid dehydrogenase, with some showing promising results . These studies demonstrate the potential therapeutic applications of acetamide derivatives.

科学的研究の応用

GPR139 モジュレーター

この化合物は GPR139 のアゴニストとして作用することが知られています . GPR139 は G タンパク質共役受容体であり、脳、特に視床下部に発現しています。 この受容体の活性を調節することで、GPR139 に関連する疾患、障害、または状態の治療に潜在的な治療効果が期待できます .

神経疾患の治療

GPR139 アゴニストとしての役割から、この化合物は神経疾患の治療に使用できる可能性があります。 GPR139 は、痛みと摂食の調節に関与する脳の領域に発現しており、痛みや代謝性疾患における潜在的な役割を示唆しています .

医薬品組成物

この化合物は、医薬品組成物に含まれる可能性があります。 これらの組成物は、GPR139 に関連する疾患、障害、または状態の治療に使用できます .

合成プロセスにおける中間体

この化合物は、他の化合物の合成における中間体として機能できます。 これは、特にさまざまな治療薬の製造を支援する製薬業界において役立ちます .

固相ペプチド合成

この化合物は、Fmoc-アミノ酸の 3,4-ジヒドロ-4-オキソ-1,2,3-ベンゾトリアジニルエステルの調製および特性評価に使用されてきました。 これらのエステルは、固相ペプチド合成に使用されてきました .

アシル化進捗状況の指標

出発物質である樹脂結合アミンによる遊離ヒドロキシ成分のイオン化は、アシル化の進捗状況を把握するための有用な色の指標を提供します .

作用機序

Target of Action

The primary target of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and modulating its activity can have therapeutic effects .

Mode of Action

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide acts as an agonist of GPR139 . This means it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, it could potentially modulate various cellular processes associated with this receptor .

将来の方向性

The future directions for the research and development of “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide” and related compounds could involve further exploration of their role as modulators of GPR139 . This could potentially lead to new treatments for diseases, disorders, or conditions associated with GPR139 .

生化学分析

Biochemical Properties

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide plays a crucial role in biochemical reactions as it acts as an agonist of GPR139 This means it binds to the GPR139 receptor, triggering a biochemical response

Cellular Effects

The effects of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide on various types of cells and cellular processes are largely tied to its role as a GPR139 agonist By binding to the GPR139 receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its binding to the GPR139 receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition. The exact molecular interactions and effects are still being studied.

特性

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-2,5-6,10H,3-4,7-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIYCAMBSYOXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

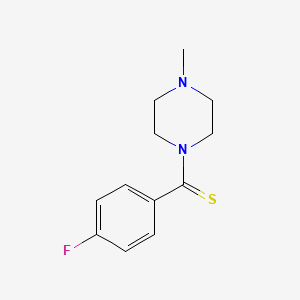

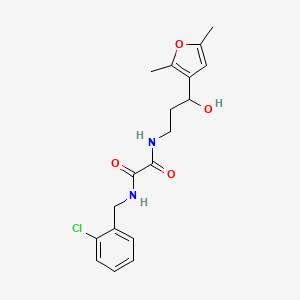

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

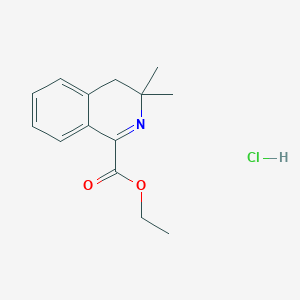

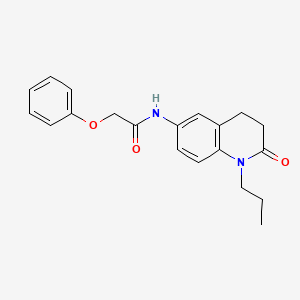

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

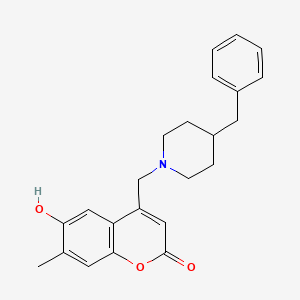

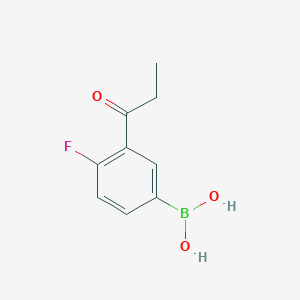

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)